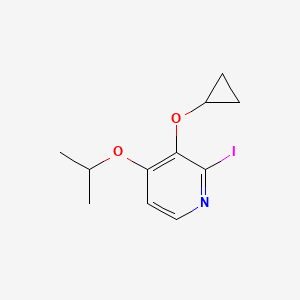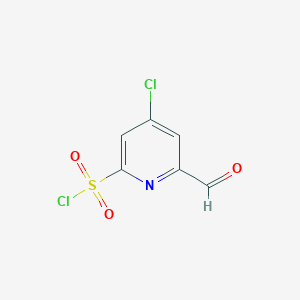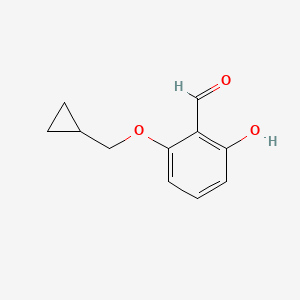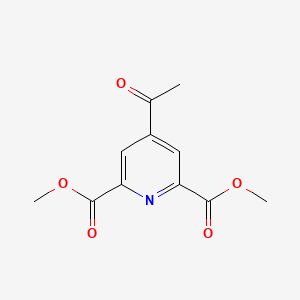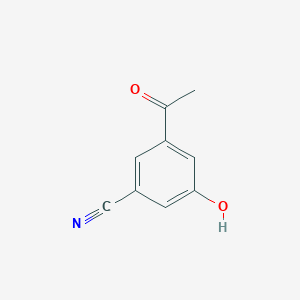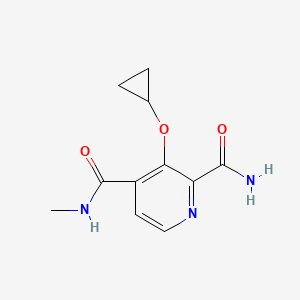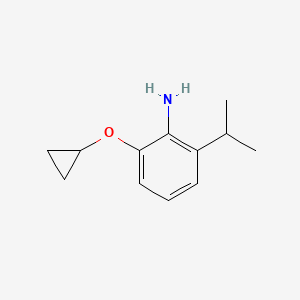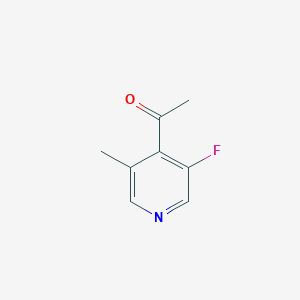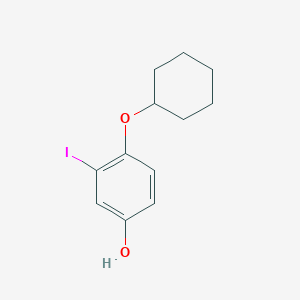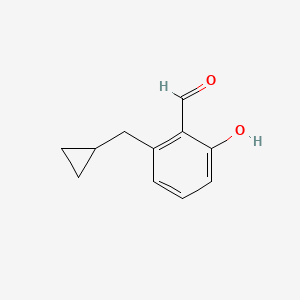
2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde: is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a benzaldehyde structure with a hydroxyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by functional group transformations. For instance, the cyclopropylmethyl group can be introduced via a palladium-catalyzed cross-coupling reaction using cyclopropylmagnesium bromide and an aryl halide . The hydroxyl group can be introduced through selective hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 2-(Cyclopropylmethyl)-6-hydroxybenzoic acid.
Reduction: Formation of 2-(Cyclopropylmethyl)-6-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropylmethyl group and hydroxyl group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
- 2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- 2-(Cyclopropylmethyl)-6-methoxybenzaldehyde
- 2-(Cyclopropylmethyl)-3-hydroxybenzaldehyde
Comparison: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the cyclopropylmethyl group also adds to its distinctiveness, providing steric and electronic effects that can alter its behavior in chemical reactions and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-10-9(6-8-4-5-8)2-1-3-11(10)13/h1-3,7-8,13H,4-6H2 |
Clave InChI |
WIKJQKSYAWZCDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=C(C(=CC=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


